molecular formula C23H22Cl2O2 B12761139 Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- CAS No. 81762-05-2

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)-

Cat. No.: B12761139
CAS No.: 81762-05-2
M. Wt: 401.3 g/mol
InChI Key: WPFJZNKFXYQOAW-UHFFFAOYSA-N
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Description

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- is a complex organic compound characterized by its unique structure, which includes benzene rings substituted with chlorophenyl and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of chlorophenyl and chlorophenoxy derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or halogenating agents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenyl alcohols.

Scientific Research Applications

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(4-chlorophenyl)-3-(3-chlorophenoxy)-: Similar structure but lacks the methylpropoxy group.

    Benzene, 1-(2-chlorophenyl)-3-(3-chlorophenoxy)-: Similar structure but with different substitution patterns on the benzene rings.

Uniqueness

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-chlorophenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

81762-05-2

Molecular Formula

C23H22Cl2O2

Molecular Weight

401.3 g/mol

IUPAC Name

1-chloro-4-[1-[[3-(3-chlorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene

InChI

InChI=1S/C23H22Cl2O2/c1-23(2,18-9-11-19(24)12-10-18)16-26-15-17-5-3-7-21(13-17)27-22-8-4-6-20(25)14-22/h3-14H,15-16H2,1-2H3

InChI Key

WPFJZNKFXYQOAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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